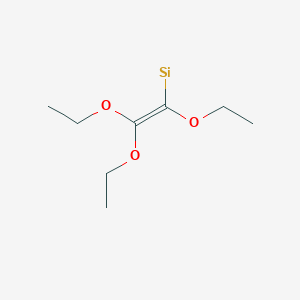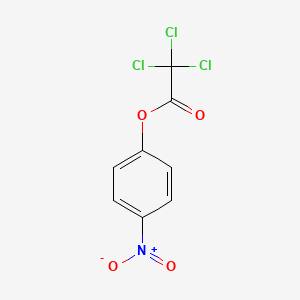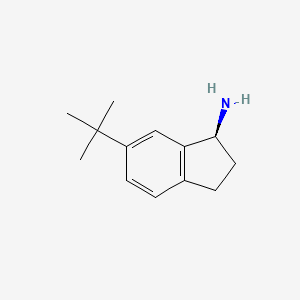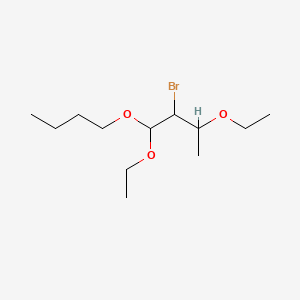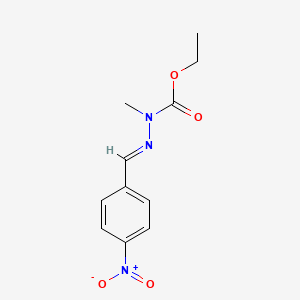![molecular formula C11H7NS B14754159 Azuleno[1,2-D][1,3]thiazole CAS No. 248-14-6](/img/structure/B14754159.png)
Azuleno[1,2-D][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azuleno[1,2-D][1,3]thiazole is a heterocyclic compound that combines the azulene and thiazole rings. Azulene is known for its unique blue color and aromatic properties, while thiazole is a five-membered ring containing sulfur and nitrogen atoms. The fusion of these two rings results in a compound with interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: Azuleno[1,2-D][1,3]thiazole can be synthesized through the deamination of 2-aminoazuleno[2,1-d]thiazoles. This process involves the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: Azuleno[1,2-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Azuleno[1,2-D][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Azuleno[1,2-D][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Azulene: Shares the azulene ring but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but does not have the azulene structure.
Azuleno[2,1-d]thiazole: A similar compound with a different ring fusion pattern.
Uniqueness: Azuleno[1,2-D][1,3]thiazole is unique due to the combination of azulene and thiazole rings, providing a distinct set of chemical and biological properties.
属性
CAS 编号 |
248-14-6 |
|---|---|
分子式 |
C11H7NS |
分子量 |
185.25 g/mol |
IUPAC 名称 |
azuleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H |
InChI 键 |
ZOQLSYQUVVCMAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=C2C=C1)N=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
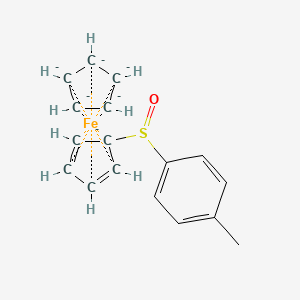
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)

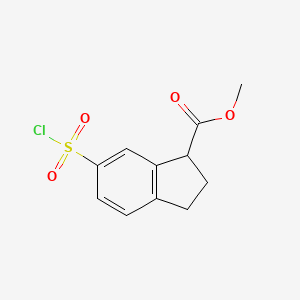
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
